molecular formula C9H8F3N3 B3264988 (4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine CAS No. 400781-05-7

(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine

Cat. No. B3264988
CAS RN: 400781-05-7
M. Wt: 215.17 g/mol
InChI Key: SBACTKCQVUFKLY-UHFFFAOYSA-N
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Description

(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine , also known by its chemical formula C₉H₈F₃N₃ , belongs to the class of arylalkylamines . It serves as a valuable biochemical tool for studying protein-ligand interactions and protein structures through photoaffinity labeling and crosslinking methods .

Scientific Research Applications

Photoaffinity Reagents

  • Application: This compound is utilized in the synthesis of photoaffinity reagents for peptides. The use of (4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine as a building block in these reagents is notable for its potential advantages in the field of analytical biochemistry (Shih & Bayley, 1985).

Photolysis and Chemical Biology

  • Application: The compound's role in photolysis and Friedel-Crafts alkylations highlights its potential as a cleaner diazirine for chemical biology applications (Raimer & Lindel, 2013).

Carbene Generation for Photochemical Probes

  • Application: It serves as a carbene generator, which is useful in creating photochemical probes. Its stability and reaction to photolysis make it suitable for various applications in biological chemistry (Brunner, Senn, & Richards, 1980).

Limitations in Biological Systems

  • Application: The use of this compound in biological systems may have limitations, as studies show possible reversals in the photoinsertion process, affecting its utility in obtaining primary sequence data (Platz et al., 1991).

Photocrosslinking in Molecular Biology

  • Application: This chemical is used in synthesizing cleavable carbene-generating reagents for photocrosslinking experiments, a significant aspect of molecular biology research (Kogon et al., 1992).

Photoaffinity Labeling

  • Application: Its derivatives have been synthesized as special carbene precursors for photoaffinity labeling, offering an alternative to conventional radioactive techniques (Hatanaka et al., 1989).

Covalent Modification of Graphitic and Carbon Nanotube Surfaces

  • Application: The compound acts as a photoactivated carbene precursor for covalent surface modification of graphitic carbon and carbon nanotubes, which has implications in materials science (Lawrence et al., 2011).

Material and Medicinal Chemistry

  • Application: This compound plays a crucial role in materials and medicinal chemistry, acting as a central skeleton in the development of novel devices and discovery of new drugs (Murai & Hashimoto, 2023).

properties

IUPAC Name

[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N3/c10-9(11,12)8(14-15-8)7-3-1-6(5-13)2-4-7/h1-4H,5,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBACTKCQVUFKLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2(N=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Triphenylphosphine polymer bound (Fluka, cat #93094) (1.6 g/mol, 6.3 mmol) was added to an aqueous (378 μL, 21.0 mmol)/THF (10 mL) solution of 3-[4-(azidomethyl)phenyl]-3-(trifluoromethyl)-3H-diazirine (506 mg, 2.1 mmol). The mixture was shaken until the starting material was no longer evident by TLC analysis (18 h). The triphenylphosphine-based support was filtered, washed with CH2Cl2, and the filtrate was concentrated in vacuum to obtain 350 mg (80%) of a yellow oil corresponding to the free amine: 1H NMR (CDCl3) δ 1.35-1.50 (br s, NH2), 3.89 (s, CH2), 7.17 (d, J=8.2 Hz, 2 C6H4), 7.35 (d, J=8.2 Hz, 2 C6H4); 13C NMR (CDCl3): δ 28.4 (q, J=39.9 Hz, C diazirine), 45.9 (CH2NH2), 122.2 (q, J=273.2 Hz, CF3), 126.7 (C6H2), 127.5 (C6H2), 145.0 (C6H2) (one peak is overlapped with an other one).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-[4-(azidomethyl)phenyl]-3-(trifluoromethyl)-3H-diazirine
Quantity
506 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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